Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol
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Overview
Description
Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. The unique structure of this compound imparts it with significant pharmacological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol primarily targets the Pim kinases . Pim kinases are a group of enzymes involved in cell survival, proliferation, and differentiation . They are also implicated in the development of cancer and other diseases .
Mode of Action
The compound this compound interacts with its targets, the Pim kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
This compound affects the pathways regulated by Pim kinases . These pathways include those involved in cell survival, proliferation, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior, potentially slowing the growth of cancer cells .
Pharmacokinetics
It is known that the compound is orally bioavailable , suggesting that it can be absorbed from the gastrointestinal tract into the bloodstream. The impact of this property on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Pim kinases . By inhibiting these kinases, the compound disrupts the normal functioning of the cells, potentially leading to slowed growth or even death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formamide, followed by cyclization with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine: Shares a similar fused ring structure but lacks the hydroxyl group at the 4-position.
Benzothiophene: Contains a benzene ring fused to a thiophene ring but lacks the pyrimidine ring.
Pyrimidine: A simpler structure with only the pyrimidine ring.
Uniqueness
Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h1-5H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJJSQADCDBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18774-49-7 |
Source
|
Record name | 8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5,10,12-pentaen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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